molecular formula C20H26O11 B1588128 Regaloside B CAS No. 114420-67-6

Regaloside B

Cat. No. B1588128
M. Wt: 442.4 g/mol
InChI Key: YQKQOLPNKNHLBO-KRJCNZRASA-N
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Description

Regaloside B is a natural compound found in plants and is a member of a group of compounds known as flavonoids. Flavonoids are secondary metabolites of plants and are known to have a wide range of biological activities. Regaloside B has been studied for its potential medicinal properties, including anti-inflammatory, anti-cancer, and anti-viral activities.

Scientific Research Applications

Specific Scientific Field

Analytical Chemistry

Summary of the Application

Regaloside B, along with other phenolic acids, can be extracted from the bulbs of Lilium lancifolium Thunb. using deep eutectic solvents (DESs) .

Methods of Application or Experimental Procedures

The extraction process involves the use of DESs optimized to simultaneously extract three main types of phenolic acids, i.e., regaloside B, regaloside C, and regaloside E, and polysaccharides from the bulbs of Lilium lancifolium Thunb. The optimized extraction conditions include an extraction temperature of 50 °C, an extraction time of 40 min, a solid–liquid ratio of 1:25, and a ratio of water in the DES of 20% .

Results or Outcomes

The extracted amounts of regaloside B, regaloside C, and regaloside E reached 0.31 ± 0.06 mg g −1, 0.29 ± 0.03 mg g −1, and 3.04 ± 0.38 mg g −1, respectively. The extraction efficiencies were higher than those obtained using conventional organic solvents .

Anti-Inflammatory Activity

Specific Scientific Field

Pharmacology

Summary of the Application

Regaloside B has been found to display significant inhibitory effects on the expression of iNOS and COX-2, indicating its potential for anti-inflammatory activity .

Methods of Application or Experimental Procedures

While the specific methods of application or experimental procedures are not detailed in the source, it is likely that the anti-inflammatory activity of Regaloside B was assessed through in vitro or in vivo models of inflammation .

Results or Outcomes

Regaloside B has been found to have significant anti-inflammatory activity, although the specific results or quantitative data are not provided in the source .

properties

IUPAC Name

[(2S)-3-acetyloxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O11/c1-11(22)28-9-14(30-20-19(27)18(26)17(25)15(8-21)31-20)10-29-16(24)7-4-12-2-5-13(23)6-3-12/h2-7,14-15,17-21,23,25-27H,8-10H2,1H3/b7-4+/t14-,15?,17?,18?,19?,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKQOLPNKNHLBO-KRJCNZRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(COC(=O)C=CC1=CC=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H](COC(=O)/C=C/C1=CC=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420049
Record name Regaloside B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Regaloside B

CAS RN

114420-67-6
Record name Regaloside B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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